Product packaging for 2-Methyl-1,4-naphthoquinone sodium bisulfate(Cat. No.:CAS No. 130-37-0)

2-Methyl-1,4-naphthoquinone sodium bisulfate

Cat. No.: B1662847
CAS No.: 130-37-0
M. Wt: 277.25 g/mol
InChI Key: CPXLSZUJVOZQLO-UHFFFAOYSA-N
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Description

Historical Perspectives in Biochemical Research

Historically, menadione (B1676200) and its derivatives have been central to the study of blood coagulation. Their role in the synthesis of prothrombin and other blood clotting factors established their importance in biochemistry. chemicalbook.comaafco.org Early research focused on understanding the antihemorrhagic properties of these compounds. beilstein-journals.org The development of water-soluble forms like menadione sodium bisulfite was a significant step, allowing for easier administration in research settings. chemicalbook.comiarc.fr

Significance as a Model Quinone in Redox Biology Studies

Menadione sodium bisulfite serves as a crucial model quinone in the study of redox biology. chemicalbook.comsmolecule.com Quinones are compounds that can undergo redox cycling, a process involving the acceptance of one or two electrons to form semiquinone or hydroquinone (B1673460) intermediates. beilstein-journals.org This process, in the presence of oxygen, can generate reactive oxygen species (ROS) such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. beilstein-journals.orgbeilstein-journals.org The ability of menadione to induce oxidative stress by generating ROS makes it an invaluable tool for investigating cellular responses to such stress. beilstein-journals.orgsmolecule.com

Research has shown that menadione can deplete the cellular pool of acid-soluble thiols, like glutathione (B108866) (GSH), and reduce levels of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). aacrjournals.org This disruption of the cellular redox state can lead to various downstream effects, including the activation of apoptotic pathways. sigmaaldrich.com

Role as a Precursor Analog in Vitamin K Metabolism Research

Menadione is a synthetic precursor to vitamin K2 (menaquinone) in vivo. nih.govnih.govwikipedia.org While menadione itself lacks the isoprenoid side chain necessary for biological activity, it can be converted to the active form, menaquinone-4 (MK-4), after alkylation in the body. iarc.frnih.govnih.gov This conversion process makes menadione sodium bisulfite a valuable tool for studying the metabolic pathways of vitamin K. toku-e.comresearchgate.net Research has demonstrated that menadione is a catabolic product of oral phylloquinone (vitamin K1) and serves as a circulating precursor for tissue MK-4. toku-e.com

Interdisciplinary Research Landscape

The applications of menadione sodium bisulfite extend across multiple scientific disciplines, including cancer research and agriculture.

In Cancer Research: The cytotoxic properties of menadione have been explored in various cancer cell lines. sigmaaldrich.comtoku-e.comnih.gov Its ability to induce apoptosis through the generation of ROS is a key area of investigation. sigmaaldrich.comtoku-e.com Studies have shown that menadione can inhibit the growth of cancer cells and may even reduce their metastatic potential. nih.gov Recent research has also highlighted its potential in treating prostate cancer by inducing a unique form of oxidative cell death. the-scientist.comthebrighterside.news

In Agriculture: Menadione sodium bisulfite has been identified as a plant growth regulator that can enhance crop defense mechanisms against pathogens and abiotic stresses. smolecule.comresearchgate.net It has been shown to improve plant tolerance to conditions like salinity and heavy metal toxicity by modulating physiological and biochemical responses. nih.govnih.govnih.gov For instance, it can help plants mitigate the toxic effects of cadmium and chromium by improving their antioxidant defense systems. nih.govnih.gov Furthermore, its encapsulation in nanoparticles is being explored to enhance its biostimulant properties and provide prolonged protection against drought. nih.govacs.org

Interactive Data Tables

Chemical Properties of Menadione Sodium Bisulfite

PropertyValueSource
Molecular Formula C₁₁H₉NaO₅S nih.govtoku-e.com
Molecular Weight 276.24 g/mol nih.govtoku-e.com
Appearance White to off-white crystalline powder sigmaaldrich.comcymitquimica.com
Solubility Soluble in water chemicalbook.comsigmaaldrich.com
CAS Number 130-37-0 nih.govtoku-e.com

Key Research Findings on Menadione Sodium Bisulfite

Research AreaKey FindingReference
Redox Biology Induces oxidative stress by generating reactive oxygen species (ROS) and depleting cellular antioxidants like glutathione. beilstein-journals.orgaacrjournals.org
Vitamin K Metabolism Acts as a synthetic precursor to the biologically active vitamin K2 (menaquinone-4). nih.govnih.govtoku-e.com
Cancer Research Demonstrates cytotoxic activity against various cancer cell lines and can induce apoptosis. sigmaaldrich.comtoku-e.comnih.gov
Agriculture Enhances plant defense mechanisms against biotic and abiotic stresses, improving tolerance to salinity and heavy metals. researchgate.netnih.govnih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10NaO5S B1662847 2-Methyl-1,4-naphthoquinone sodium bisulfate CAS No. 130-37-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

130-37-0

Molecular Formula

C11H10NaO5S

Molecular Weight

277.25 g/mol

IUPAC Name

sodium 2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate

InChI

InChI=1S/C11H10O5S.Na/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;/h2-5H,6H2,1H3,(H,14,15,16);

InChI Key

CPXLSZUJVOZQLO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.[Na]

Other CAS No.

57414-02-5
130-37-0

Pictograms

Irritant; Environmental Hazard

Related CAS

130-36-9 (Parent)

Synonyms

2-Methyl-1,4-naphthalenedione
2-Methyl-1,4-naphthoquinone
2-Methylnaphthoquinone
Bisulfite, Menadione
Bisulfite, Menadione Sodium
Menadione
Menadione bisulfite
Menadione sodium bisulfite
Menadione sodium bisulfite, trihydrate
Sodium Bisulfite, Menadione
Vicasol
Vikasol
Vitamin K 3
Vitamin K3
Vitamin K3 sodium bisulfite

Origin of Product

United States

Chemical Synthesis and Derivatization Research

Synthetic Methodologies of Menadione (B1676200) Sodium Bisulfite

The synthesis of menadione sodium bisulfite (MSB) is a two-step process that begins with the synthesis of its precursor, menadione (2-methyl-1,4-naphthoquinone), followed by a sulfonation reaction.

Menadione is not found in nature and is produced exclusively through synthetic methods. nih.gov The most prevalent industrial methods for its preparation involve the oxidation of 2-methylnaphthalene (B46627). nih.govbeilstein-journals.org Various oxidizing agents and catalytic systems have been developed to optimize this conversion, with a focus on maximizing yield and selectivity.

Historically, chromic acid in acetic acid was a common method for this oxidation. beilstein-journals.org However, due to environmental and safety concerns, research has shifted towards more efficient and benign alternatives. Hydrogen peroxide (H₂O₂) is now a widely used oxidant, often in conjunction with a catalyst. nih.gov For instance, the oxidation of 2-methylnaphthalene with H₂O₂ in the presence of a palladium(II)-polystyrene sulfonic acid resin catalyst has been shown to significantly improve reaction yields compared to the uncatalyzed process. beilstein-journals.org Another approach utilizes methyltrioxorhenium(VII) (MTO) as a catalyst for H₂O₂-based oxidation. beilstein-journals.org

The oxidation of 2-methyl-1-naphthol (B1210624) is another important pathway to menadione. nih.gov This starting material offers the advantage of avoiding certain byproducts, such as 6-methyl-1,4-naphthoquinone (B15433), that can form from 2-methylnaphthalene. nih.gov The reaction conditions for oxidizing 2-methyl-1-naphthol are often similar to those used for 2-methylnaphthalene, employing oxidants like H₂O₂ with various catalytic systems, including those based on iron, titanium, niobium, or gold. nih.govbeilstein-journals.org

Table 1: Selected Oxidation Methodologies for Menadione Synthesis

Precursor Oxidizing Agent Catalyst / Conditions Yield (%) Reference
2-Methylnaphthalene H₂O₂ / Acetic Anhydride Methyltrioxorhenium(VII) (MTO) 46% beilstein-journals.org
2-Methylnaphthalene H₂O₂ Palladium(II)-polystyrene sulfonic acid resin 50-60% beilstein-journals.org
2-Methylnaphthalene Ozone Cr(III) and Mn(II) salts 70% beilstein-journals.org
2-Methyl-1-naphthol H₂O₂ FeCl₃·6H₂O, Pyridine-2,6-dicarboxylic acid, Benzylamines 55% nih.gov
2-Methyl-1-naphthol H₂O₂ Ti-based heterogeneous systems - nih.gov

Menadione sodium bisulfite is a water-soluble derivative of menadione, prepared through an addition reaction with a bisulfite salt. nih.govresearchgate.net This conversion is crucial as it enhances the compound's stability and bioavailability for certain applications. The reaction involves the addition of sodium bisulfite across the double bond of the quinone ring of menadione. chemicalbook.com

The process typically involves reacting 2-methyl-1,4-naphthoquinone with sodium bisulfite in a suitable solvent system, often a mixture of water and an alcohol like ethanol. chemicalbook.comgoogle.com The reaction conditions are optimized to ensure high yield and purity. Key parameters that are controlled include the molar ratio of the reactants, reaction temperature, and reaction time. Research on process improvement has identified optimal conditions, such as a molar ratio of menadione to sodium bisulfite of approximately 1:1.45, a reaction temperature of 40°C, and a reaction time of 4 hours, which can yield a product with over 81% yield and 98% purity. researchgate.net In another described method, the reaction is carried out at 75°C in an ethanol-water solvent with a shorter residence time of 5 minutes in a continuous tubular reactor, achieving a yield of 78%. chemicalbook.com

In line with the principles of green chemistry, recent research has focused on developing more environmentally sustainable methods for synthesizing menadione and its bisulfite adduct. One notable approach involves the use of supercritical carbon dioxide (SC-CO₂) as a green solvent for the oxidation of 2-methylnaphthol. beilstein-journals.org This method, utilizing a gold-supported hypercrosslinked polystyrene catalyst (Au/HPS) and H₂O₂ as the oxidant, achieved high conversion (89%) and selectivity (99%). beilstein-journals.org Heterogeneous catalysts are also favored as they are more environmentally friendly and can be easily separated from the reaction mixture and recycled. nih.gov

A patented green preparation method for menadione sodium bisulfite starts from the inexpensive and readily available compound 3,4-dihydro-1(2H)-naphthalenone. google.com This multi-step process involves halogenation-elimination to form 1-naphthol, followed by methylation to yield 2-methyl-1-naphthol. The subsequent step is an air oxidation of 2-methyl-1-naphthol to produce menadione, which is then converted to menadione sodium bisulfite via the standard addition reaction. This pathway is highlighted for its use of cheaper raw materials, safer process operations, and reduced wastewater production. google.com

Synthesis and Characterization of Menadione Sodium Bisulfite Analogues

The menadione molecule serves as a versatile platform for the synthesis of various analogues and derivatives. nih.gov Structural modifications are primarily aimed at altering the compound's biological activity, solubility, and other physicochemical properties. The most common reaction sites for derivatization are the unsaturated α,β-system of the naphthoquinone nucleus and the C3 position. nih.govbeilstein-journals.org

A significant area of research involves the synthesis of menaquinones (MKs, or vitamin K₂ series) from menadione. acs.orgmdpi.com This is accomplished by introducing an isoprenoid side chain at the C3 position of the menadione ring. One method for this alkylation is the radical coupling of menadione with an appropriate alkyl iodide in the presence of an initiator like benzoyl peroxide. acs.orgmdpi.com Another strategy involves the reduction of menadione to menadiol, which is then alkylated using an alcohol (like geraniol) in the presence of a Lewis acid catalyst such as BF₃∙OEt₂. mdpi.com These modifications are crucial as the length and saturation of the side chain in menaquinones govern many aspects of their metabolic fate and biological function. nih.govresearchgate.net

Other structural modifications include 1,4-addition reactions where menadione acts as a Michael acceptor for nucleophiles like amines and thiols. nih.gov This has been used to synthesize bis-menadione derivatives by reacting menadione with various dithiols, resulting in symmetrical molecules with potential biological activities. nih.gov Epoxidation of the quinone ring is another derivatization strategy, yielding menadione epoxides which are known to be formed in vivo during vitamin K-dependent protein processes. nih.gov These structural changes are explored to develop new compounds with enhanced or novel therapeutic properties, such as anticancer or antimicrobial activities. nih.gov

The characterization of newly synthesized menadione sodium bisulfite and its analogues is essential to confirm their structure, purity, and stability. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of these compounds. sielc.comnih.gov Reverse-phase HPLC (RP-HPLC) with a C8 or C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water mixture is commonly used for the determination of menadione and MSB. sielc.comnih.gov For MSB, which is highly polar, Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) has been shown to be an effective and stability-indicating method. nih.gov Gas Chromatography with Flame Ionization Detection (GC-FID) has also been developed for the analysis of MSB, either directly or after its conversion back to menadione. nih.gov For separating isomers of menaquinone derivatives, such as cis/trans isomers, preparative Thin-Layer Chromatography (TLC) is utilized. nih.gov

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (e.g., COSY, HSQC) are used to assign the chemical structure of menaquinone analogues and confirm the position of functional groups. nih.govresearchgate.net Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), provides crucial information on the molecular weight and fragmentation patterns of the compounds, confirming their identity. researchgate.netresearchgate.net High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact elemental composition. researchgate.net Other techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and UV-Visible Spectroscopy are also used to characterize the functional groups and electronic properties of the synthesized molecules. researchgate.netresearchgate.net

Table 2: Techniques for Characterization of Menadione and its Derivatives

Technique Application Compound(s) Reference
HPLC-DAD Quantitative analysis and purity determination Menadione, MSB nih.gov
GC-FID Quantitative analysis in pharmaceutical forms Menadione, MSB nih.gov
ZIC-HILIC Stability-indicating quantitative analysis MSB nih.gov
¹H and ¹³C NMR Structural elucidation and isomer identification Menaquinone analogues nih.govresearchgate.net
LC-MS/MS Molecular weight confirmation and quantification Menadione, Menaquinones researchgate.netresearchgate.net
Preparative TLC Separation of geometric isomers Menaquinone analogues nih.gov

By-product Formation and Purity Assessment in Synthesis

The production of menadione sodium bisulfite (MSB) involves chemical synthesis steps that can lead to the formation of by-products and impurities, necessitating robust methods for purity assessment. The quality and purity of the final MSB product are contingent on the control of these impurities during and after the synthesis process.

By-product Formation

A significant impurity in the synthesis of menadione sodium bisulfite originates from the starting material, 2-methyl-1,4-naphthoquinone (menadione). The synthesis of menadione itself can produce isomeric impurities, with 6-methyl-1,4-naphthoquinone being a notable example. researchgate.netgoogle.com If this isomeric impurity is present in the menadione raw material, it can carry through the reaction to form the corresponding bisulfite adduct, impacting the purity of the final MSB product. researchgate.net

Another source of impurities can be related to the reagents used in the synthesis of the menadione precursor. For instance, the oxidation of 2-methylnaphthalene to form menadione can be promoted by Cr(VI) compounds. researchgate.net This can lead to the presence of chromium-containing impurities in the final product. researchgate.net The presence of excess bisulfite ions from the reaction can also be a factor in the composition of the final product mixture. google.com Additionally, various unspecified impurities may be detected through analytical testing. pharmaffiliates.comdrugfuture.com

Purity Assessment

To ensure the quality of menadione sodium bisulfite, a variety of analytical methods are employed to assess its purity and quantify any impurities present. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is a common and effective method for determining the purity of MSB. nih.govresearchgate.net Gas chromatography with flame ionization detection (GC-FID) is another technique used for quantitative analysis, which may involve converting MSB back to menadione before analysis. nih.goveurofins.com

Thin-layer chromatography (TLC) is also frequently used as a qualitative or semi-quantitative method for purity assessment, with commercial standards often specifying a purity of ≥95% by TLC. sigmaaldrich.comsigmaaldrich.com Pharmacopoeial monographs provide standardized methods and specifications for controlling impurities in menadione. drugfuture.com

The purity of commercially available menadione sodium bisulfite can vary. Certificates of analysis for different grades of the product show purity levels typically ranging from 95% to over 96%. alphachemika.cofengchengroup.com Research into improved and greener synthesis methods has reported the ability to achieve very high purity, with some processes yielding MSB with a liquid phase purity of 99.8% to 99.9%. google.com One study focused on process improvement reported achieving a purity of above 98%. researchgate.net

The table below summarizes common analytical methods used for the purity assessment of menadione sodium bisulfite.

Analytical MethodAbbreviationPurpose
High-Performance Liquid ChromatographyHPLCQuantitative analysis of purity and detection of impurities. nih.govresearchgate.net
Gas Chromatography-Flame Ionization DetectionGC-FIDQuantitative analysis, sometimes after conversion to menadione. nih.goveurofins.com
Thin-Layer ChromatographyTLCQualitative and semi-quantitative purity assessment. sigmaaldrich.comsigmaaldrich.com

The following table lists common impurities and their typical purity levels found in menadione sodium bisulfite.

Impurity/Purity LevelSource/MethodTypical Values
6-methyl-1,4-naphthoquinoneIsomer of menadione precursor researchgate.netgoogle.comVaries depending on raw material purity
Chromium-containing impuritiesFrom oxidation process of precursor researchgate.netCan be present if Cr(VI) reagents are used
Purity by TLCCommercial Grade Specification sigmaaldrich.comsigmaaldrich.com≥95%
Purity by HPLC/GCResearch/Improved Synthesis researchgate.netgoogle.com>98% to 99.9%
Purity in Certificate of AnalysisCommercial Product fengchengroup.com96.6%

Advanced Analytical Methodologies for Menadione Sodium Bisulfite

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of MSB, providing powerful separation of the analyte from complex sample matrices and potential degradation products. High-performance liquid chromatography and gas chromatography are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust method for the determination of MSB. researchgate.net This technique can be applied to the direct analysis of MSB or to the analysis of menadione (B1676200) (MN) after the conversion of MSB using sodium carbonate. nih.gov For the analysis of MSB, a reversed-phase C8 column is often employed with an isocratic mobile phase consisting of methanol and water. nih.gov In a specific application, a 60:40 (v/v) mixture of methanol and water was used. nih.gov The detection is typically carried out at a UV wavelength of 230 nm for MSB and 330 nm for menadione. nih.gov The calibration curves for these methods have been shown to be linear over a concentration range of 0.5–20 μg/mL. nih.gov Validation studies have demonstrated the precision and accuracy of the HPLC-DAD method, with Limits of Detection (LOD) as low as 0.005 μg/mL for MSB and 0.010 μg/mL for MN. researchgate.netnih.gov

ParameterConditionReference
ColumnReversed-Phase C8 (150 mm × 4.6 mm, 5 μm) nih.gov
Mobile PhaseMethanol:Water (60:40, v/v), isocratic nih.gov
Flow Rate1 mL/min nih.gov
Column Temperature30 °C nih.gov
Detection Wavelength230 nm (for MSB) nih.gov
Linear Range0.5–20 μg/mL researchgate.net
Limit of Detection (LOD)0.005 μg/mL researchgate.net

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) serves as another effective method for the quantification of MSB, often after its conversion to the more volatile menadione. eurofins.com The analysis is typically performed on an HP-5 capillary column, which is coated with 5% phenyl, 95% dimethylpolysiloxane. nih.gov Nitrogen is used as the carrier gas. nih.gov In a validated method, the retention time for MSB was found to be 4.7 minutes, while its internal standard, diazepam, had a retention time of 7.8 minutes. nih.gov For the analysis of menadione (the converted form of MSB), the retention time was 4.6 minutes. nih.gov The method has been validated for linearity in the concentration range of 0.5–20 μg/mL. researchgate.net While effective, the GC-FID method may have slightly higher limits of detection compared to HPLC-DAD, with reported LOD values of 0.06 μg/mL for MSB and 0.04 μg/mL for MN. researchgate.netnih.gov

ParameterConditionReference
ColumnHP-5 capillary column (30 m x 0.320 mm I.D., 0.25 µm film thickness) nih.gov
Carrier GasNitrogen nih.gov
Flow Rate2 mL/min researchgate.net
Retention Time (MSB)4.7 min nih.gov
Retention Time (MN)4.6 min nih.gov
Linear Range0.5–20 μg/mL researchgate.net
Limit of Detection (LOD)0.06 μg/mL (for MSB) researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC)

Due to the polar and hydrophilic nature of Menadione Sodium Bisulfite, retaining it on traditional reversed-phase HPLC columns can be challenging, often resulting in elution within the column's dead volume. nih.govresearchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) provides an effective solution for retaining and separating such polar compounds. nih.gov A specific, accurate, and stability-indicating method has been developed using a zwitterionic HILIC (ZIC-HILIC) column (250 mm × 4.6 mm, 5 μm) coupled with a photodiode array detector. nih.govmdpi.com The optimized mobile phase for this separation consists of an isocratic mixture of 200mM ammonium acetate buffer and acetonitrile (20:80, v/v), with the pH adjusted to 5.7. nih.govmdpi.com The analysis is performed at a flow rate of 0.5 ml/min with detection at 261 nm. mdpi.com This HILIC method is capable of resolving MSB from its degradation products, proving its utility as a reliable stability-indicating tool. mdpi.comsemanticscholar.org

ParameterConditionReference
ColumnZIC-HILIC (250 mm × 4.6 mm, 5 μm) nih.govmdpi.com
Mobile Phase200mM Ammonium Acetate : Acetonitrile (20:80, v/v), pH 5.7 nih.govmdpi.com
Flow Rate0.5 mL/min mdpi.com
Column Temperature25 °C nih.govmdpi.com
Detection Wavelength261 nm mdpi.com
ApplicationQuantitative determination and stability-indicating assays nih.govmdpi.com

Spectroscopic Quantification Methods

Spectroscopic methods offer rapid and sensitive alternatives for the quantification of MSB, often involving a chemical reaction to produce a chromophore or fluorophore that can be easily measured.

Ultraviolet-Visible Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry provides a simple and rapid means for determining MSB. nih.gov These methods typically involve a derivatization step to form a colored complex. nih.gov One such method involves the reaction of MSB with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in a sodium hydroxide medium, which produces a stable blue-colored product with a maximum absorption at 625 nm. nih.govresearchgate.net This reaction follows Beer's law in the concentration range of 0.4-16 µg/mL. nih.gov Another approach uses resorcinol in a concentrated sulfuric acid medium, resulting in a red-colored product that absorbs at 520 nm and is stable for 3 hours. nih.govresearchgate.net The Beer's law range for this method is 1-24 µg/mL. nih.gov Additionally, first- and second-order derivative spectrophotometric methods have been developed for the quantification of menadione after the conversion of MSB. eijst.org.uk

ReagentMediumλmax (nm)Linear Range (µg/mL)Reference
3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH)Sodium Hydroxide6250.4-16 nih.gov
ResorcinolConcentrated Sulfuric Acid5201-24 nih.gov

Fluorometric Detection Approaches

Fluorometric methods are known for their high sensitivity and selectivity. Since MSB itself is not fluorescent, these methods require a derivatization step. nih.gov One highly sensitive HPLC-based method involves the post-column reduction of menadione to its fluorescent 1,4-dihydroxy analogue using a zinc reducer. nih.gov The resulting compound is then detected by a fluorescence detector with an excitation wavelength of 325 nm and an emission wavelength of 425 nm. nih.gov This method is linear from 1 to 100 ng of injected menadione and has a low limit of detection of 20 µg/kg in animal feed. nih.gov Another approach is flow-injection on-line photochemical spectrofluorometry (FI-PF). nih.gov In this system, MSB is merged with a solution of sodium hydroxide, sodium sulfite, and acetone and passed through a photochemical reactor. nih.gov This process converts MSB into an intensely fluorescent compound, detected at an excitation wavelength of 336 nm and an emission wavelength of 459 nm. nih.gov This flow-injection method is rapid, with a sampling rate of 90 samples per hour, and highly sensitive, achieving a detection limit of 0.38 µg/L. nih.gov

MethodDerivatizationExcitation λ (nm)Emission λ (nm)Limit of DetectionReference
HPLC with post-column reductionOn-line reduction with Zinc32542520 µg/kg nih.gov
Flow-Injection Photochemical SpectrofluorometryOn-line photochemical reaction with acetone and sodium sulfite3364590.38 µg/L nih.gov

Electrochemical and Other Analytical Techniques

Advanced analytical methodologies for Menadione Sodium Bisulfite (MSB) extend beyond traditional chromatography, incorporating electrochemical and chemiluminescent techniques that offer alternative advantages in detection and quantification.

Voltammetry

Voltammetry has been cited as a viable technique for the determination of menadione and its derivatives. nih.goveijst.org.uk This electrochemical method measures the current that develops in an electrochemical cell under conditions of complete concentration polarization as the applied potential is varied. The highly reducible property of the naphthoquinone system in menadione makes it well-suited for electrochemical detection. nih.gov Research has been conducted on the voltammetric behavior of menadione in various media to establish methods for its determination. acs.org

Novel developments include the creation of electrochemical biosensors. For instance, an electrochemical biosensor using NAD(P)H-dependent Quinone Reductase has been developed for the rapid and efficient detection of Vitamin K3. biorxiv.org Such biosensors provide a simple and fast analytical tool for quantification. biorxiv.org Another approach involves reversed-phase high-performance liquid chromatography (HPLC) coupled with a series dual-electrode amperometric detector. In this system, MSB is first reduced at an upstream electrode and then oxidized at a downstream electrode, avoiding the need for complex post-column derivatization. researchgate.net

Chemiluminescence Assays

Chemiluminescence (CL) offers a highly sensitive method for quantifying MSB. nih.goveijst.org.uk These assays are based on the emission of light as a result of a chemical reaction.

One novel CL flow system is based on the weak chemiluminescence produced by the oxidation of the sulfite group in MSB by dissolved oxygen in the presence of acidic Rhodamine 6G. nih.gov The signal is significantly enhanced by the presence of Tween 80 surfactant micelles. For the analysis, MSB is converted online into sodium bisulfite in an alkaline medium. nih.gov Another established method is a chemiluminescence flow injection analysis based on the luminol reaction. This system quantifies MSB by measuring its repressive effect on the CL emission produced when a hexacyanoferrate(III) solution is mixed with an alkaline luminol solution. acs.orgresearchgate.net

Flow injection systems coupled with chemiluminescence detection have been successfully applied to the determination of MSB in pharmaceutical preparations and biological fluids. researchgate.netnih.gov A flow-injection method utilizing a photoinduced chemiluminescent reaction has also been described for the determination of Vitamin K3. nih.gov

Method Validation and Comparative Analytical Studies

The validation of analytical methods is crucial to ensure they are suitable for their intended purpose. Novel techniques for MSB analysis are often validated against official methods and assessed for key performance parameters.

Sensitivity, Specificity, and Reproducibility Assessments

The performance of various analytical methods for Menadione Sodium Bisulfite has been rigorously evaluated. Key validation parameters include the limit of detection (LOD), limit of quantitation (LOQ), and relative standard deviation (RSD) as a measure of precision or reproducibility.

Specificity, the ability of a method to accurately measure the analyte in the presence of other components like impurities or degradation products, has been demonstrated through forced degradation studies under conditions of heat, light, acid/base hydrolysis, and oxidation. nih.govmdpi.com

Below is a summary of validation data from various novel analytical methodologies for MSB.

Analytical MethodAnalyteLOD (μg/mL)LOQ (μg/mL)Linear Range (μg/mL)Reproducibility (RSD %)
Chemiluminescence (Rhodamine 6G) nih.govMSB0.01-0.05-50-
Chemiluminescence (Luminol) researchgate.netMSB0.01-0-10.16% for 0.4 μg/mL
GC-FID nih.govbrieflands.comMSB0.060.080.5-20<7.5% (Inter-day)
HPLC-DAD nih.govbrieflands.comMSB0.0050.0150.5-20<4.4% (Inter-day)
ZIC-HILIC nih.govmdpi.comMSB0.0170.057-2.8% at LOQ
FI-Photochemical Spectrofluorometry nih.govMSB0.00038-0.005-1.50.75% for 0.5 mg/L

Comparative Analysis of Official and Novel Methodologies

Official methods for the analysis of Menadione Sodium Bisulfite, such as those from the British Pharmacopoeia (BP) and United States Pharmacopeia (USP), have traditionally relied on titration. nih.gov Other established techniques include colorimetric detection and gas chromatography (GC) with flame ionization, as stipulated by AOAC International for feed premixes. eurofins.com While robust, some of these methods can involve laborious sample preparation. nih.gov

Novel methods, particularly those based on HPLC and GC, offer significant advantages in terms of sensitivity, specificity, and efficiency. For example, a comparative study of Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) found both methods to be precise and accurate for MSB determination. nih.govbrieflands.com However, the HPLC-DAD method demonstrated a lower limit of detection (LOD) compared to the GC-FID method (0.005 μg/mL vs. 0.06 μg/mL for MSB). nih.govbrieflands.com Statistical analysis using a Student's t-test showed no significant difference between the results obtained from the two chromatographic methods. brieflands.com

Similarly, chemiluminescence and spectrofluorimetric methods demonstrate exceptionally low detection limits, often surpassing traditional techniques. researchgate.netnih.govnih.gov Supercritical Fluid Chromatography (SFC) has also emerged as a rapid and environmentally friendly alternative, minimizing solvent usage and offering analysis times of less than 3 minutes. eurofins.com These modern techniques provide powerful tools for quality control and routine analysis of MSB in various formulations.

The table below offers a comparison of key characteristics between official and novel analytical methodologies.

MethodologyPrincipleCommon ApplicationKey AdvantagesReported LOD (for MSB)
Titration nih.govRedox ReactionOfficial Pharmacopeia MethodsEstablished, low equipment costHigher than modern methods
Gas Chromatography (GC-FID) nih.govbrieflands.comeurofins.comChromatographic SeparationPharmaceuticals, Feed PremixesHigh resolution, specific0.06 μg/mL nih.govbrieflands.com
HPLC-DAD nih.govbrieflands.comChromatographic SeparationPharmaceuticalsHigh sensitivity and specificity0.005 μg/mL nih.govbrieflands.com
Chemiluminescence (CL) researchgate.netnih.govLight Emission from ReactionPharmaceuticals, Biological FluidsExtremely high sensitivity0.01 μg/mL researchgate.netnih.gov
Voltammetry nih.goveijst.org.ukElectrochemical Reduction/OxidationPharmaceuticalsGood for reducible compoundsNot specified
Supercritical Fluid Chromatography (SFC) eurofins.comChromatographic SeparationFeed PremixesRapid analysis, reduced solvent useNot specified

Mechanistic Studies of Biochemical and Cellular Interactions

Redox Cycling and Reactive Oxygen Species (ROS) Generation Mechanisms

The core of menadione's mechanism of action involves its ability to accept electrons from cellular reductases and transfer them to molecular oxygen, creating a futile cycle that generates ROS and disrupts cellular redox homeostasis.

Menadione (B1676200) can be metabolically reduced through two principal pathways, each with distinct enzymatic mediators and resulting in different intermediate products.

One-Electron Reduction: This pathway is catalyzed by flavoenzymes such as NADPH-cytochrome P450 reductase (CYP450OR). nih.govnih.gov This reaction transfers a single electron to the menadione quinone (Q), converting it into a highly reactive and unstable semiquinone radical (Q•⁻). nih.gov This intermediate is a key player in the generation of superoxide (B77818) radicals.

Two-Electron Reduction: This pathway is primarily catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. nih.govnih.govdrugbank.com NQO1 utilizes NADH or NADPH to reduce menadione directly to the stable hydroquinone (B1673460) form, menadiol (QH₂), in a single two-electron step. nih.govresearchgate.net This process bypasses the formation of the semiquinone radical and is generally considered a detoxification pathway, as menadiol is more stable and can be conjugated and excreted. nih.govnih.gov

Table 1: Enzymatic Reduction Pathways of Menadione
PathwayKey Enzyme(s)Electron DonorProductBiochemical Consequence
One-Electron ReductionNADPH-Cytochrome P450 Reductase (CYP450OR)NADPHSemiquinone Radical (Q•⁻)Initiates redox cycling and ROS production
Two-Electron ReductionNAD(P)H:Quinone Oxidoreductase 1 (NQO1)NADH/NADPHMenadiol (Hydroquinone, QH₂)Detoxification pathway, bypasses semiquinone formation

The generation of ROS by menadione begins with the semiquinone radical formed during the one-electron reduction pathway.

Superoxide Anion Production: The semiquinone radical (Q•⁻) readily donates its extra electron to molecular oxygen (O₂), regenerating the parent quinone (Q) and forming a superoxide anion (O₂•⁻). nih.govnih.gov This reaction allows menadione to re-enter the reduction cycle, creating a futile process that continuously generates superoxide as long as electron donors (like NADPH) are available. nih.govnih.gov

Hydrogen Peroxide Production: The newly formed superoxide anion is relatively unstable and can be converted to hydrogen peroxide (H₂O₂) through dismutation. This can occur spontaneously or be catalyzed by the enzyme superoxide dismutase (SOD). nih.govnih.govnhsjs.com The conversion of superoxide to hydrogen peroxide is a critical step, as H₂O₂ is a more stable and membrane-permeable ROS that can participate in further damaging reactions. nhsjs.comnih.gov Studies in yeast have shown that menadione generates superoxide anions, which can be converted to hydrogen peroxide. nih.govnhsjs.com

While hydrogen peroxide is itself damaging, its primary threat lies in its ability to be converted into the highly reactive hydroxyl radical (•OH). nih.govmdpi.com This conversion is achieved through the Fenton reaction, a process involving a transition metal, typically iron, in its reduced ferrous state (Fe²⁺). mdpi.com

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The hydroxyl radical is an extremely potent and non-selective oxidant that can immediately react with and damage a wide range of biological macromolecules, including lipids, proteins, and DNA. nih.govmdpi.com

The balance between one- and two-electron reduction pathways, governed by specific reductases, is a critical determinant of menadione's cytotoxic potential.

NAD(P)H:Quinone Oxidoreductase 1 (NQO1): As a two-electron reductase, NQO1 plays a crucial protective role against menadione toxicity. nih.govnih.gov By converting menadione directly to the stable menadiol, it prevents the formation of the semiquinone radical, thereby inhibiting the redox cycle that generates superoxide. nih.govnih.gov Cells with higher NQO1 activity are generally more resistant to menadione-induced oxidative stress.

NADPH-Cytochrome P450 Reductase (CYP450OR): This enzyme catalyzes the one-electron reduction of menadione, fueling the production of the semiquinone radical and subsequent ROS generation. nih.govnih.gov Therefore, the activity of CYP450OR is directly linked to the pro-oxidant effects of menadione. Over-expression of CYP450OR has been shown to result in enhanced redox cycling activity and decreased cellular viability when exposed to menadione. nih.gov

Cellular Stress Responses and Signaling Pathways

The continuous production of ROS by menadione's redox cycling can overwhelm the cell's antioxidant defense capacity, leading to a state of oxidative stress and a significant imbalance in the cellular redox environment. nih.govmdpi.com This imbalance is characterized by several key events:

Depletion of Reducing Equivalents: The futile cycling of menadione consumes vital reducing cofactors, particularly NAD(P)H. nih.govresearchgate.net This rapid oxidation of NADH and NADPH can disrupt cellular energy metabolism and compromise the function of many essential biosynthetic and antioxidant enzymes that rely on these cofactors.

Oxidation of Glutathione (B108866): Glutathione (GSH), a major intracellular antioxidant, can be depleted as it is consumed in reactions to neutralize ROS, either directly or through enzymes like glutathione peroxidase. mdpi.com

Cellular Defense Activation: In response to the oxidative challenge, cells activate defense mechanisms. Studies in Aspergillus oryzae exposed to MSB showed an up-regulated expression of genes for antioxidant enzymes such as catalase, glutathione peroxidase, and superoxide dismutase. nih.govmdpi.com This represents an attempt by the cell to counteract the flood of ROS and restore redox homeostasis. mdpi.com

When these defense mechanisms are insufficient, the accumulation of ROS and the depletion of cellular reductants lead to widespread damage to cellular components, ultimately impairing cell function. nih.govresearchgate.net

Table 2: Key Reactive Oxygen Species (ROS) in Menadione Metabolism
Reactive SpeciesChemical FormulaMechanism of FormationKey Enzymes Involved
Semiquinone RadicalQ•⁻One-electron reduction of MenadioneCYP450 Reductase
Superoxide AnionO₂•⁻Reaction of Semiquinone with O₂N/A (spontaneous)
Hydrogen PeroxideH₂O₂Dismutation of Superoxide AnionSuperoxide Dismutase (SOD)
Hydroxyl Radical•OHFenton reaction with H₂O₂N/A (requires Fe²⁺)

Perturbation of Endogenous Antioxidant Systems (e.g., Glutathione Depletion)

A primary mechanism of action for menadione sodium bisulfite is its significant impact on endogenous antioxidant systems, most notably the depletion of glutathione (GSH). Studies have demonstrated that MSB can cause a time- and concentration-dependent depletion of the acid-soluble thiol pool in cells. For instance, in murine leukemia L1210 cells, concentrations of MSB greater than 27 microM led to a significant reduction in the GSH pool, with maximal depletion reaching 15% of the control at 45 microM. This depletion of GSH is a critical factor in the cytotoxicity of MSB, as co-incubation with N-acetylcysteine (a ROS scavenger) or GSH can prevent MSB-induced cell death. nih.govmdpi.com

The depletion of GSH by menadione increases oxidative stress within lens epithelial cells, which in turn disrupts critical cellular processes, ultimately leading to cell death. mdpi.com Furthermore, the toxicity of menadione is correlated with an increase in the generation of hydrogen peroxide (H2O2). tbzmed.ac.ir Exogenous GSH has been shown to protect endothelial cells from menadione-induced toxicity by maintaining intracellular GSH levels and preventing the entry of menadione into the cells. tbzmed.ac.ir

Modulation of Protein Kinase Cascades (e.g., AKT, mTOR, MAPK pathways)

Menadione sodium bisulfite has been shown to modulate several protein kinase cascades that are crucial for cell survival, proliferation, and stress responses. Research has indicated its use as a redox-cycling mitochondrial pro-oxidant to study its effects on protein kinase B (AKT) and the mechanistic target of rapamycin (mTOR) signaling in cardiac cells.

The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), are also significantly affected by menadione. In hepatocytes, non-toxic concentrations of menadione lead to a brief activation of ERK and JNK, while toxic concentrations induce prolonged activation of both. nih.gov The resistance of these cells to menadione-induced oxidative death is dependent on ERK, whereas cell death is mediated by the activation of AP-1, a downstream target of JNK. nih.gov In another context, the hypopigmentary action of menadione in Mel-Ab cells is attributed to the downregulation of MITF and tyrosinase through the activation of ERK. nih.gov Conversely, in lymphocytes, menadione has been observed to suppress the Concanavalin A-induced activation of ERK and JNK. researchgate.net

Influence on Protein Thiol Oxidation

The oxidative stress induced by menadione metabolism is strongly associated with the oxidation of protein thiols. There is a direct correlation between the depletion of protein sulfhydryl groups and the loss of cell viability in isolated rat hepatocytes treated with menadione. researchgate.net This loss of protein thiols occurs more rapidly in cells that have decreased levels of reduced glutathione, highlighting the interplay between different antioxidant systems. researchgate.net

The oxidation of protein thiols is a critical event that precedes cell death and is linked to the perturbation of intracellular Ca2+ homeostasis. researchgate.net Specifically, menadione-induced oxidative stress leads to the depletion of both soluble and protein thiols, with the latter being critically associated with a disruption of calcium balance and subsequent loss of cell viability. researchgate.net In cultured cardiomyocytes, menadione produces a rapid oxidative stress to cysteine thiols in the cytosol. nih.gov Furthermore, in hepatocytes, menadione-induced bleb formation is associated with the oxidation of thiol groups in actin, a key cytoskeletal protein. researchgate.net

Regulation of Gene Expression Profiles (e.g., PARP1)

Menadione sodium bisulfite can influence gene expression, in part through the activation of Poly (ADP-ribose) polymerase-1 (PARP-1). Menadione-induced oxidant stress activates redundant cell death pathways that are all linked by the common involvement of PARP-1. nih.gov PARP-1 is a key enzyme in DNA repair and cell death pathways, and its activation is a significant event in the cellular response to menadione. nih.govplos.org

PARP-1 plays a multifaceted role in regulating the epigenome and gene expression. It can modify chromatin structure and regulate gene expression through its interaction with DNA and various proteins. plos.orgbiorxiv.org For instance, PARP-1 can regulate DNA methylation by interacting with DNA-methyltransferase DNMT1. plos.org It is also a key regulator of the transcription of genes involved in the immune response through its interaction with the NF-κB complex. plos.orgscispace.com The ability of PARP-1 to bind to gene regulatory regions and its interplay with DNA methylation and histone modifications underscore its role as a global regulator of eukaryotic gene expression. biorxiv.orgeuropa.eu

Effects on Gap-Junctional Intercellular Communication via Tyrosine Phosphorylation

Menadione has been demonstrated to affect gap-junctional intercellular communication (GJIC), a crucial process for maintaining tissue homeostasis. In WB-F344 rat liver epithelial cells, menadione was found to decrease GJIC. news-medical.net This effect is mediated through a mechanism that involves the activation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the MAP kinase pathway, leading to the phosphorylation of Connexin 43 (Cx43), a major gap junction protein.

Phosphorylation of connexins is a well-established mechanism for regulating GJIC. The phosphorylation of Cx43 by various kinases can influence its trafficking, assembly, degradation, and the gating of the gap junction channels. The menadione-induced decrease in GJIC highlights a mechanism by which this compound can disrupt cell-to-cell communication, which may have implications for its effects on tissue function and pathology.

Programmed Cell Death Modalities

Characterization of Oxidative Cell Death (e.g., Triaptosis)

Recent research has identified a novel form of programmed cell death induced by menadione sodium bisulfite, termed "Triaptosis". nih.govnih.govresearchgate.net This pro-oxidant-induced cell death is characterized by its dependence on the depletion of 3-phosphoinositide (PI(3)P). nih.govresearchgate.net MSB triggers triaptosis by inducing oxidative stress, which leads to the oxidation of key cysteine residues on the essential class III PI 3-Kinase VPS34. researchgate.net This oxidation inactivates the enzyme, thereby halting the production of endosomal PI(3)P. nih.gov

Molecular Mechanisms of Cellular Demise

Menadione and its derivatives can induce distinct morphological and biochemical changes in cells, leading to their demise. One of the prominent features observed is the formation of plasma membrane blebs, which are spherical protrusions of the cell membrane. nih.gov This process is often a prelude to cell death. In isolated rat hepatocytes, exposure to menadione leads to the appearance of numerous plasma membrane blebs. nih.gov This morphological change is intimately linked to the oxidation of protein thiol groups within the cytoskeleton, particularly in actin. nih.gov The oxidative stress induced by menadione metabolism causes a dose- and time-dependent increase in the amount of protein associated with the cytoskeleton and a simultaneous loss of protein thiols, suggesting that cytoskeletal abnormalities driven by thiol oxidation are a key factor in bleb formation. nih.gov While blebbing is a hallmark of apoptosis, it can also be associated with other cellular processes like cell movement and division. nih.govresearchgate.net

Another significant aspect of menadione-induced cellular demise is the generation of reactive oxygen species (ROS). Menadione participates in redox cycling, a process that generates superoxide and other reactive oxygen species. nih.govpnas.org This oxidative stress can deplete cellular sulfhydryl groups and lead to an accumulation of toxic levels of intracellular calcium, ultimately resulting in necrotic cell death. pnas.org The rapid oxidation occurs in both the cytosol and the mitochondrial matrix, leading to a decrease in mitochondrial potential. nih.govnih.gov

Phosphoinositide Metabolism Perturbations

Recent research has uncovered a novel cell death pathway initiated by Menadione Sodium Bisulfite (MSB), termed triaptosis, which involves the perturbation of phosphoinositide metabolism. researchgate.netthe-scientist.com This mechanism is centered on the inhibition of the class III phosphatidylinositol 3-kinase VPS34. nih.govnih.govcornell.edu MSB acts as a pro-oxidant, leading to the direct oxidation of crucial cysteine residues on VPS34, which inactivates the enzyme. researchgate.netnih.govnih.govotago.ac.nz

The primary function of VPS34 is to produce phosphatidylinositol 3-phosphate (PI(3)P), a lipid that is essential for defining the identity of early endosomes and regulating endosomal sorting. nih.gov By inactivating VPS34, MSB causes a depletion of PI(3)P on endosomal membranes. researchgate.netotago.ac.nz This loss of the PI(3)P identity marker disrupts endosomal function and sorting, leading to the accumulation of untagged endosomes. the-scientist.com Ultimately, this disruption of endosomal dynamics results in membrane blistering, rupture, and a unique form of oxidative cell death. researchgate.net This pathway highlights a redox checkpoint in the endosomal sorting process, where the redox state of key cysteines on VPS34 controls its function. nih.gov

Summary of MSB's Effect on Phosphoinositide Metabolism
ComponentEffect of Menadione Sodium Bisulfite (MSB)Cellular Consequence
VPS34 (Class III PI 3-Kinase)Oxidation of key cysteine residues, leading to inactivation. researchgate.netnih.govnih.govotago.ac.nzInhibition of PI(3)P production. otago.ac.nz
Phosphatidylinositol 3-phosphate (PI(3)P)Depletion from endosomal membranes. researchgate.netotago.ac.nzLoss of early endosomal identity and disruption of endosomal sorting. nih.gov
Cellular ProcessInduction of "Triaptosis". researchgate.netthe-scientist.comMembrane blistering, rupture, and oxidative cell death. researchgate.net

Poly(ADP-ribose) Polymerase (PARP) Activation in Cell Death Pathways

Menadione-induced oxidative stress triggers DNA damage, which in turn activates the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 activation is a critical event in the cell death pathways initiated by menadione. nih.govnih.gov Upon activation, PARP-1 synthesizes polymers of poly(ADP-ribose) (PAR) from NAD+, leading to the poly(ADP-ribosyl)ation of itself and other proteins involved in DNA repair. frontiersin.org

Studies have shown that menadione treatment leads to a significant increase in poly(ADP-ribosylation). nih.gov The activation of PARP plays an essential role in mediating multiple redundant cell death pathways triggered by menadione. nih.govnih.gov While menadione can induce the release of cytochrome c from mitochondria, a key event in apoptosis, cell death can still occur independently of apoptotic machinery components like Bax, Bak, cytochrome c, and caspase-9. nih.govnih.gov However, cells lacking PARP-1 exhibit a significant decrease in menadione-induced cell death, underscoring the central role of PARP activation in this process. nih.govnih.gov In some cancer cell lines, menadione-induced apoptosis is characterized by the activation of caspases-3 and -7, which leads to the cleavage of PARP. kjcls.orgresearchgate.netresearchgate.net A combination of ascorbate and menadione has been shown to induce severe NAD+ depletion due to strong PARP activation, contributing to cytotoxicity in leukemia cells. nih.gov

Enzymatic Inhibition and Modulation Studies

Inhibition of Aldose Reductase Activity

Menadione has been identified as an inhibitor of aldose reductase, an enzyme implicated in the development of secondary diabetic complications. utmb.eduresearchgate.net The inhibition of human placental aldose reductase by menadione is a time-dependent process. utmb.edu Kinetic analysis indicates that menadione first forms a reversible, dissociable complex with the enzyme before proceeding to an inactive enzyme-menadione complex. utmb.edu

The mechanism of inactivation involves the reaction of menadione with a sulfhydryl residue on the enzyme. utmb.edu This is supported by the finding that the inactivation can be reversed by treatment with dithiothreitol, a thiol-reducing agent. utmb.edu Further studies using recombinant human aldose reductase with specific cysteine-to-serine mutations have pinpointed Cys-298 as the critical residue. utmb.edu The enzyme in which Cys-298 was replaced by serine was insensitive to menadione, while mutations at Cys-80 or Cys-303 did not prevent inactivation. utmb.edu It is proposed that menadione forms a thiodione-like adduct with Cys-298, leading to the inactivation of the enzyme. utmb.edu

Modulation of Cdc25 Phosphatase Function

Menadione acts as a specific inhibitor of the Cdc25 family of phosphatases, which are key regulators of the cell division cycle. nih.gov These phosphatases, including Cdc25A, Cdc25B, and Cdc25C, activate cyclin-dependent kinases (CDKs) by dephosphorylating them, thereby promoting transitions between cell cycle phases. nih.gov

Menadione inhibits Cdc25 phosphatases by interacting with the active site of the protein and forming a covalent bond, which prevents the enzyme from performing its function. nih.gov As an irreversible inhibitor, it is thought to achieve this through the oxidation of the catalytic cysteine in the active site. nih.gov By inhibiting Cdc25, menadione can induce cell cycle arrest. nih.gov In gastric cancer cell lines, menadione has been shown to reduce the expression of CDC25B, leading to reduced proliferation, migration, and invasion, as well as inducing cell cycle arrest. nih.gov

Mitochondrial DNA Polymerase Gamma (Pol γ) Inhibition

Menadione selectively inhibits the activity of mitochondrial DNA polymerase gamma (Pol γ), the sole enzyme responsible for replicating and repairing mitochondrial DNA (mtDNA). frontiersin.orgnih.gov In vitro biochemical assays have demonstrated that menadione inhibits the DNA polymerase and reverse transcriptase activities of Pol γ without affecting other DNA polymerases such as α, β, δ, ε, η, ι, κ, and λ. frontiersin.org

Pol γ is a heterotrimer consisting of a catalytic subunit (p140, encoded by the POLG gene) and a homodimer of an accessory subunit (p55, encoded by the POLG2 gene) that confers processivity. frontiersin.orgresearchgate.net The inhibition of Pol γ by menadione can suppress mtDNA replication and repair. frontiersin.org This disruption of mtDNA maintenance is proposed to trigger the production of reactive oxygen species, ultimately leading to apoptotic cell death. frontiersin.org The selective cytotoxicity of menadione towards certain cancer cells, such as those deficient in MLH1, has been linked to its inhibitory effect on Pol γ. nih.gov

Overview of Menadione's Enzymatic Inhibition
EnzymeMechanism of InhibitionKey Findings
Aldose ReductaseForms a thiodione-like adduct with Cys-298. utmb.eduTime-dependent, reversible with thiol agents. utmb.edu
Cdc25 PhosphatasesForms a covalent bond with the active site, likely through oxidation of the catalytic cysteine. nih.govnih.govActs as a specific, irreversible inhibitor, leading to cell cycle arrest. nih.govnih.gov
Mitochondrial DNA Polymerase Gamma (Pol γ)Selectively inhibits DNA polymerase and reverse transcriptase activities. frontiersin.orgDoes not inhibit other DNA polymerases; linked to ROS production and apoptosis. frontiersin.org

Tyrosinase Activity Regulation and Melanogenesis Inhibition

Menadione sodium bisulfite (MSB), a derivative of menadione (vitamin K3), has been identified as a skin-lightening agent owing to its capacity to inhibit melanin synthesis through the reduction of tyrosinase activity. nih.gov Melanogenesis is the physiological process responsible for the production of melanin, the primary pigment in human skin, hair, and eyes. The enzyme tyrosinase plays a critical, rate-limiting role in this pathway by catalyzing the initial steps of converting L-tyrosine to dopaquinone. nih.gov The downregulation of tyrosinase is, therefore, a primary strategy for the development of agents that inhibit melanogenesis. nih.gov

Research indicates that menadione sodium bisulfite can impede the production of melanin in a dose-dependent fashion, which is attributed to its effect on decreasing tyrosinase activity. nih.gov Studies have explored the efficacy of MSB both in its free form and when encapsulated within nanoparticle delivery systems, such as solid lipid nanoparticles (SLNs) and niosomes, to enhance its dermal delivery and anti-pigmentation effects. nih.govnih.gov

Research Findings on Melanogenesis Inhibition

Investigations using B16F10 melanoma cells have demonstrated that MSB formulations can effectively inhibit melanin synthesis. nih.gov When comparing free MSB to MSB loaded into solid lipid nanoparticles (MSB-SLN), the nanoparticle formulation showed a remarkably higher inhibition of melanin formation. nih.gov Similarly, a study utilizing niosome-encapsulated MSB found it inhibited melanin formation more effectively than free MSB at the same concentration. nih.govresearchgate.net For instance, at a concentration of 15μM, an optimized niosome formulation (Menasome) reduced melanin formation to 37.426±1.644%, whereas free MSB only reduced it to 57.383±1.654%. nih.govresearchgate.net

Table 1: Comparative Inhibition of Melanin Formation by Menadione Sodium Bisulfite (MSB) Formulations

FormulationConcentrationRemaining Melanin Formation (%)Source
Free MSB15μM57.383 ± 1.654 nih.govresearchgate.net
Optimized Menasome (Niosome)15μM37.426 ± 1.644 nih.govresearchgate.net

Regulation of Tyrosinase Activity

The inhibitory effect of menadione sodium bisulfite on melanogenesis is linked to its ability to regulate tyrosinase. One method to assess this is through the L-3,4-dihydroxyphenylalanine (L-DOPA) auto-oxidation inhibitory test, which serves as an indicator of tyrosinase activity. nih.gov Research has shown that MSB can inhibit this auto-oxidation process.

Studies comparing different formulations found that nanoparticle-encapsulated MSB provides a more potent inhibitory effect on L-DOPA auto-oxidation than the free compound. One study reported that an MSB solution inhibited L-DOPA auto-oxidation by 72.28±0.83%, while MSB-SLN achieved a significantly higher inhibition of 95.14±1.46%. nih.govtbzmed.ac.ir Another investigation found that a pure MSB solution inhibited L-DOPA auto-oxidation by 83.953±1.629%, whereas a niosome formulation reached 95.140±2.439% inhibition. nih.gov

The half-maximal inhibitory concentration (IC50) values further quantify this enhanced efficacy. The IC50 value for pure MSB in inhibiting L-DOPA auto-oxidation was determined to be 9.11 ± 0.41 µM, while the MSB-SLN formulation had a lower and more potent IC50 value of 7.19 ± 0.28 µM. nih.gov

Table 2: Inhibition of L-DOPA Auto-oxidation by Menadione Sodium Bisulfite (MSB) Formulations

FormulationInhibition (%)IC50 (µM)Source
MSB Solution72.28 ± 0.839.11 ± 0.41 nih.gov
MSB-SLN95.14 ± 1.467.19 ± 0.28 nih.gov
Pure MSB Solution83.953 ± 1.629N/A nih.gov
Menasome (Niosome)95.140 ± 2.439N/A nih.gov

It is important to distinguish the mechanism of menadione sodium bisulfite from its parent compound, menadione. While menadione also reduces melanin content, it does not directly inhibit tyrosinase activity. nih.gov Instead, menadione's hypopigmentary effect is attributed to the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase protein levels, a process mediated by the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.gov

Plant Biology Research

In the realm of plant biology, MSB is recognized as a potent agent for inducing resistance to both biotic and abiotic stressors. It functions as a priming agent, preparing the plant's defense mechanisms for a more robust and rapid response upon encountering a threat.

Menadione sodium bisulfite has been demonstrated to function as a plant defense activator against a variety of pathogens across several plant species. nih.govresearchgate.net It induces resistance by priming the plant's immune system, leading to an enhanced defensive capacity without causing visible damage or necrosis to the plant tissue. nih.govresearchgate.net

Research on the model plant Arabidopsis thaliana shows that MSB treatment induces resistance against the virulent bacterial pathogen Pseudomonas syringae pv. tomato DC3000. nih.govresearchgate.net This induced resistance is associated with a unique molecular footprint, altering the expression of 158 genes related to stress responses. nih.gov Among the up-regulated genes are those encoding for glutathione S-transferases, transcription factors, and cytochrome P450s, all of which play crucial roles in plant defense and detoxification pathways. nih.gov

In oilseed rape (Brassica napus), pretreatment with MSB has been shown to locally and systemically induce resistance to the fungal pathogen Leptosphaeria maculans, the causal agent of stem canker. researchgate.net This protective effect is linked to the systemic enhancement of ascorbate peroxidase (APX) gene expression, suggesting an augmentation of reactive oxygen species (ROS) production, which is a key component of plant defense signaling. researchgate.net Studies have also reported its effectiveness in inducing resistance against Fusarium wilt of banana. frontiersin.org

Plant SpeciesPathogenObserved Effect of MSB TreatmentAssociated Molecular/Biochemical Changes
Arabidopsis thalianaPseudomonas syringae pv. tomato DC3000Induced resistance by primingDifferential regulation of 158 stress-response genes nih.gov
Oilseed Rape (Brassica napus)Leptosphaeria maculansReduced lesion size and number (local and systemic resistance) researchgate.netSystemic enhancement of ascorbate peroxidase (APX) expression researchgate.net
BananaFusarium wiltInduced resistanceNot specified

MSB has emerged as a significant regulator of plant defense responses under various abiotic stresses. nih.gov It has been shown to improve plant tolerance against salinity, drought, and heavy metal toxicity. nih.govacs.orgtandfonline.com

Drought and Salinity Stress: MSB enhances tolerance to water deficits. acs.org In wheat, seed priming with MSB was found to lessen the detrimental effects of salinity by improving photosynthesis and plant water relations. nih.gov Similarly, soaking Arabidopsis seeds in MSB induces salt tolerance by priming an early plant adaptation and promoting the accumulation of proline, an important osmoprotectant. frontiersin.org Research has also shown that MSB can induce tolerance to chilling stress in maize seedlings, likely by inducing a mild oxidative stress that prepares the plant for colder temperatures. frontiersin.org

Heavy Metal Stress: MSB plays a crucial role in mitigating the phytotoxic effects of heavy metals like chromium (Cr) and cadmium (Cd). In okra, MSB application was found to neutralize the toxic effects of chromium. tandfonline.comnih.gov In wheat, MSB alleviated chromium-induced stress by regulating oxidative defense and ion homeostasis. nih.gov For cadmium stress, studies on summer squash have shown that seed priming with MSB can attenuate Cd toxicity. fspublishers.org This is achieved by reducing Cd uptake and altering its subcellular compartmentalization, leading to improved growth and yield. fspublishers.orgresearchgate.net

Plant SpeciesAbiotic StressorKey Protective Mechanisms Mediated by MSB
Wheat (Triticum aestivum)SalinityEnhanced photosynthesis, improved plant water relations, diminished specific ion toxicity nih.gov
Arabidopsis thalianaSalinityPriming for early adaptation, induction of proline accumulation frontiersin.org
Okra (Abelmoschus esculentus)Chromium (Cr)Regulation of cytosolutes, reduction of lipid peroxidation, improved oxidative defense system tandfonline.comnih.gov
Summer Squash (Cucurbita pepo)Cadmium (Cd)Reduced Cd uptake, altered subcellular compartmentalization of Cd fspublishers.orgresearchgate.net
Maize (Zea mays)ChillingInduction of mild oxidative stress leading to tolerance frontiersin.org

A key mechanism by which MSB confers stress tolerance is through the modulation of the plant's oxidative defense system. As a redox-active compound, MSB can induce a mild oxidative burst, which in turn activates the plant's antioxidant machinery. frontiersin.orgnih.gov

This activation results in the accumulation of ROS-scavenging proteins and an increase in the activities of key enzymatic antioxidants. nih.gov Under stress conditions like salinity and heavy metal exposure, plants treated with MSB show enhanced activities of superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT). researchgate.net

In addition to enzymatic antioxidants, MSB also boosts the levels of non-enzymatic antioxidant compounds. tandfonline.com Studies have documented increased accumulation of proline, ascorbic acid, phenolics, and flavonoids in MSB-treated plants under chromium and salinity stress. tandfonline.comresearchgate.netsci-hub.box This strengthened oxidative defense system allows the plant to better cope with oxidative damage, as indicated by lower levels of hydrogen peroxide (H₂O₂) and malondialdehyde (MDA), a marker of lipid peroxidation. tandfonline.comsci-hub.box

Abiotic stresses such as salinity and heavy metals typically cause a significant reduction in photosynthetic pigments, leading to impaired photosynthetic activity. nih.govfspublishers.org MSB application has been shown to counteract these negative effects.

In wheat subjected to salinity, MSB treatment significantly improved chlorophyll contents (Chlorophyll a, b, and total) and enhanced photosynthetic rates. nih.gov A similar protective effect was observed in summer squash under cadmium stress, where MSB priming resulted in higher contents of photosynthetic pigments, including chlorophylls and carotenoids. fspublishers.orgresearchgate.net The ability of MSB to protect the photosynthetic apparatus is partly attributed to its role in reducing the uptake and toxicity of heavy metals in chloroplasts. fspublishers.org By maintaining the integrity of chlorophyll molecules and the photosynthetic machinery, MSB helps sustain plant growth and productivity under stressful conditions. nih.gov

MSB significantly influences the uptake, distribution, and speciation of heavy metals in plants, thereby reducing their toxicity. It also plays a role in maintaining the homeostasis of essential mineral ions, which can be disrupted by stress.

In summer squash exposed to cadmium, seed priming with MSB led to a remarkable 84% reduction in Cd uptake. fspublishers.org Furthermore, MSB altered the subcellular distribution of the cadmium that was taken up, mediating its accumulation primarily in the cell wall and vacuole, rather than in more sensitive cellular compartments like chloroplasts and cell membranes. fspublishers.orgresearchgate.net

Under chromium stress in wheat, MSB treatment was found to regulate the uptake of essential nutrients. nih.gov While Cr toxicity often leads to imbalances in key elements, MSB helped to maintain the homeostasis of potassium (K), phosphorus (P), and calcium (Ca). nih.gov Similarly, in okra plants under salinity stress, MSB treatment helped mitigate specific ion toxicity by minimizing the accumulation of sodium (Na⁺) while maintaining potassium (K⁺) levels. researchgate.net

Microbial Systems Investigations (e.g., Yeast)

The effects of Menadione sodium bisulfite have also been investigated in microbial systems, particularly in yeast (Saccharomyces cerevisiae), often in comparison to its parent compound, menadione.

Research indicates that MSB and menadione have distinct characteristics as redox mediators in yeast cell suspensions. Menadione, being more hydrophobic, can permeate the cell membrane and promotes the production of active oxygen species (AOS), leading to oxidative stress and inhibiting cell proliferation. nih.govresearchgate.net

In contrast, MSB is hydrophilic and acts as a non-membrane-permeant redox mediator. researchgate.net It has little effect on the production of AOS within the yeast cell suspension and exhibits a much smaller inhibitory effect on cell proliferation compared to menadione. nih.govresearchgate.net MSB appears to promote electron transfer primarily from the plasma membrane of intact yeast cells to an external electron acceptor. nih.gov This suggests that MSB is a less harmful or "harmless" redox mediator for yeast compared to menadione, which can promote electron transfer from both the cytosol and the plasma membrane, leading to greater cellular disruption. nih.gov

Environmental Impact and Biodegradation Studies

Environmental Fate and Persistence Pathways

The environmental persistence of menadione (B1676200) sodium bisulfite is largely governed by its chemical stability, which is influenced by several environmental factors. As a water-soluble compound, its potential for dissemination in aquatic systems is significant, making the study of its degradation pathways crucial.

Sensitivity to Environmental Factors (e.g., Light, pH)

Menadione sodium bisulfite is known to be sensitive to environmental conditions, particularly light and pH, which affects its stability and efficacy as a biostimulant. nih.gov The compound is susceptible to degradation upon exposure to light and can discolor, potentially turning purple. scbt.com This photosensitivity can lead to its breakdown in the environment, reducing its persistence.

The stability of MSB is also pH-dependent. It is known to be destroyed by alkaline conditions and reducing agents, suggesting that hydrolysis is an important environmental fate process. nih.gov The addition of physiologically tolerated acids, such as citric acid or tartaric acid, has been shown to increase the stability of MSB formulations, underscoring its sensitivity to pH. google.com This inherent instability in certain environmental conditions suggests that the compound may not persist for long periods, particularly in alkaline soils or sunlit surface waters.

Ecotoxicological Assessments in Aquatic Environments

When menadione sodium bisulfite enters aquatic systems, it is important to consider its potential impact on resident organisms. The ecotoxicity of MSB is primarily associated with the menadione molecule, which is released from the bisulfite complex. eurofins.com Menadione (also known as Vitamin K3) is classified as very toxic to aquatic life, with potentially long-lasting effects. caymanchem.comscbt.com

Studies on menadione provide insight into the potential aquatic toxicity of MSB. Ecotoxicological data indicate that menadione poses a significant risk to aquatic organisms. For instance, the fathead minnow (Pimephales promelas) has a reported 96-hour LC50 (lethal concentration for 50% of the test population) of 0.11 mg/L, indicating high toxicity. nih.gov

Ecotoxicity of Menadione in Aquatic Organisms
OrganismEndpointConcentration (mg/L)Reference
Fathead Minnow (Pimephales promelas)96-hour LC500.11 nih.gov

These findings highlight the need to manage the release of MSB into aquatic environments to prevent adverse effects on fish and other aquatic life. The classification of menadione as an environmental hazard underscores the importance of mitigation strategies. scbt.comnih.gov

Strategies for Controlled Release and Environmental Mitigation

To maximize the benefits of menadione sodium bisulfite in applications like agriculture while minimizing its environmental impact, researchers are exploring controlled-release technologies. These strategies aim to improve the stability of the compound and ensure its targeted delivery.

Nanoencapsulation for Enhanced Stability and Bioavailability

Nanoencapsulation is a promising technique for improving the delivery of active compounds like MSB. researchgate.net This process involves enclosing the active ingredient within nanoscale carriers, which can protect it from environmental degradation caused by factors like light and pH. nih.govresearchgate.net By encapsulating MSB, its stability and bioavailability can be significantly enhanced, leading to a more efficient and prolonged effect. nih.govacs.org

Recent research has demonstrated the successful encapsulation of MSB in chitosan/tripolyphosphate nanoparticles. acs.orgnih.gov This method not only protects the MSB from degradation but also allows for its controlled release. nih.gov The use of biodegradable polymers like chitosan for encapsulation presents an environmentally friendly approach to formulation. nih.gov Solid lipid nanoparticles (SLNs) have also been explored as a suitable delivery system, offering benefits such as preventing drug degradation and enabling controlled release. nih.govtbzmed.ac.ir

Applications in Biostimulant Delivery

In agriculture, MSB is used as a biostimulant to enhance plant tolerance to various stresses, such as drought and alkaline conditions. nih.govnih.gov However, its protective effects can be short-lived due to its environmental sensitivity. acs.org Nanoencapsulation offers a solution to this limitation.

Future Directions and Emerging Research Avenues

Rational Design of Novel Menadione (B1676200) Sodium Bisulfite Derivatives for Specific Biochemical Targets

The core structure of menadione serves as a versatile platform for the synthesis of novel bioactive compounds. nih.gov Future research will focus on the rational design of MSB derivatives to enhance their efficacy and specificity for particular biochemical targets. This approach moves beyond the general antioxidant or pro-oxidant activities of MSB to create molecules tailored for precise functions, such as anticancer or antimicrobial agents.

One promising strategy involves creating hybrid molecules that combine the menadione backbone with other pharmacologically active moieties. For instance, novel menadione-based triazole hybrids have been designed and synthesized, demonstrating significant anticancer activity against various cell lines, including lung, prostate, and breast cancer. nih.gov In some cases, these derivatives exhibit higher potency than the parent menadione compound. nih.gov The design process for these derivatives can be guided by computational modeling to predict interactions with specific biological targets, such as enzymes or receptors involved in disease pathways. The goal is to develop compounds with improved therapeutic indices and novel mechanisms of action, potentially overcoming challenges like drug resistance. uclastresslab.org

The synthesis of such derivatives often employs techniques like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," to link the menadione structure to other chemical groups. nih.gov This allows for the creation of a diverse library of compounds that can be screened for specific biological activities. Future work will likely involve refining these derivatives to optimize properties like solubility, stability, and target affinity, paving the way for new therapeutic agents based on the menadione scaffold.

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Elucidation

A complete understanding of how Menadione Sodium Bisulfite exerts its effects requires a systems-level approach. The integration of multi-omics technologies—such as transcriptomics, proteomics, and metabolomics—is a critical future direction for achieving a comprehensive elucidation of its mechanisms of action. nih.gov These technologies provide a global, unbiased assessment of the molecular changes occurring within a biological system in response to MSB treatment. nih.gov

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, revealing which genes are activated or suppressed by MSB. This can help identify the primary signaling pathways and regulatory networks that are modulated by the compound.

Proteomics: By studying the entire complement of proteins, proteomics can reveal changes in the abundance of key enzymes, structural proteins, and signaling molecules. mdpi.commdpi.com This is crucial because proteins are the primary effectors of cellular function. Quantitative proteomic profiling can identify the direct and indirect protein targets of MSB and its derivatives. mdpi.com

Metabolomics: This field focuses on the comprehensive analysis of all metabolites within a biological sample. fspublishers.org Research has already shown that MSB can alter the metabolism of plants under stress, leading to the accumulation of osmoprotectants and secondary metabolites like phenolics and flavonoids. nih.gov In cancer cells, MSB is known to deplete crucial metabolites such as glutathione (B108866) (GSH) and NADPH. nih.gov A full metabolomic profile would provide a detailed map of these metabolic shifts, offering insights into the bioenergetic and redox state of the cell.

Integrating these datasets can reveal complex relationships between gene expression, protein function, and metabolic output that would be missed by studying each level in isolation. fspublishers.org This multi-omics approach will be instrumental in building detailed models of MSB's biological activity, identifying novel biomarkers of its effects, and uncovering new therapeutic applications.

Comparative Biochemical Studies Across Diverse Biological Kingdoms

Menadione Sodium Bisulfite exhibits a broad range of biological activities across different life forms, from microbes to plants and animals. Future research will benefit from comparative biochemical studies to understand both the conserved and kingdom-specific mechanisms of action.

In microorganisms like yeast, MSB acts as a redox mediator, facilitating electron transfer across the plasma membrane with less production of active oxygen species compared to menadione. mdpi.com In bacteria, menadione has been shown to act as a photosensitizer that can synergize with blue light to kill drug-resistant strains in biofilms, suggesting potential antimicrobial applications. nih.gov

In the plant kingdom, MSB has been extensively studied as a molecule that enhances tolerance to abiotic stresses such as salinity, cadmium, and chromium toxicity. nih.govnih.govnih.gov It appears to function by inducing a mild oxidative stress that activates the plant's endogenous defense networks, leading to the accumulation of protective compounds and the regulation of ion homeostasis. nih.govnih.govnih.gov For example, in wheat subjected to salinity, MSB application improves growth and strengthens oxidative defense systems. nih.gov

In animal systems, the primary role of MSB is related to its conversion to active vitamin K2, which is essential for blood coagulation and bone metabolism. mdpi.com Studies in chickens have compared the biological activity and stability of MSB with other forms of vitamin K, highlighting its effectiveness as a nutritional supplement in animal feed. Comparative studies across these diverse systems will help identify universal principles of its redox activity while also revealing specialized functions that have evolved in different biological contexts.

Comparative Effects of Menadione Sodium Bisulfite (MSB) Across Biological Kingdoms
Biological KingdomOrganism ExampleObserved Biochemical/Physiological EffectPrimary Mechanism of Action
FungiYeast (Saccharomyces cerevisiae)Acts as a stable redox mediator for electron transfer. mdpi.comFacilitates electron transfer at the plasma membrane with minimal ROS production. mdpi.com
PlantaeWheat (Triticum aestivum)Enhances tolerance to salinity and heavy metal stress. nih.govnih.govRegulates oxidative defense, ion homeostasis, and secondary metabolism. nih.govnih.gov
AnimaliaChicken (Gallus gallus domesticus)Serves as a source of Vitamin K activity for blood coagulation.Acts as a precursor to active Vitamin K2 (menaquinone). mdpi.com
AnimaliaMurine Leukemia Cells (L1210)Inhibits tumor cell growth. nih.govDepletes cellular pools of glutathione (GSH) and NADPH. nih.gov

Development of Advanced Delivery Systems for Targeted Biological Activity

A significant challenge with many bioactive compounds, including MSB, is achieving efficient delivery to the target site while minimizing off-target effects. Due to its hydrophilic nature, MSB can face challenges such as low permeability through biological barriers and a short half-life in biological fluids. nih.gov The development of advanced delivery systems is a key research avenue to overcome these limitations and enhance its therapeutic potential.

Nanoparticle-based drug delivery systems offer a promising solution. These systems can protect the encapsulated drug from degradation, control its release over time, and be engineered for site-specific targeting. For MSB, solid lipid nanoparticles (SLNs) have been developed as a potential delivery vehicle. nih.gov For instance, MSB-loaded SLNs have been produced to enhance dermal delivery for skin-lightening applications by inhibiting melanin synthesis. nih.gov These nanoparticles demonstrated a prolonged release pattern and greater inhibition of the target enzyme compared to the free compound. nih.gov

Another approach is the use of liposomes, which are vesicles composed of lipid bilayers. Liposomes have been investigated for the co-delivery of menadione with other chemotherapeutic agents to enhance anticancer effects. Future research in this area will focus on optimizing these nanocarriers by modifying their size, surface charge, and by attaching targeting ligands that direct them to specific cells or tissues. These advancements will be crucial for translating the diverse biological activities of MSB into effective, targeted therapies for a range of conditions.

Characteristics of an Optimized MSB-Loaded Solid Lipid Nanoparticle (SLN) Formulation
ParameterValueSignificance
Average Particle Size117.26 ± 1.12 nmSmall size facilitates penetration through biological barriers like the skin. nih.gov
Zeta Potential-6.28 ± 0.33 mVIndicates the surface charge, which influences nanoparticle stability. nih.gov
Polydispersity Index (PDI)0.262 ± 0.002A low PDI value suggests a uniform and narrow size distribution of nanoparticles. nih.gov
Drug Entrapment Efficiency83.34 ± 0.75%High efficiency indicates that a large proportion of the drug is successfully encapsulated. nih.gov

Investigation into its Role in Complex Biological Networks

The biological effects of Menadione Sodium Bisulfite are not the result of a single interaction but rather a consequence of its influence on complex, interconnected biological networks. A major future research direction is to move beyond linear pathways and investigate how MSB perturbs these intricate systems. Its ability to undergo redox cycling allows it to generate reactive oxygen species (ROS), which can act as signaling molecules that influence numerous cellular processes.

Research has shown that menadione can interfere with cellular ATP-generating pathways by inhibiting glycolysis and protein breakdown in hepatocytes. mdpi.com It also triggers cell death mechanisms that involve the activation of poly (ADP-ribose) polymerase-1 (PARP-1), a key player in DNA repair and cell death signaling. fspublishers.org Furthermore, menadione has been identified as a substrate for P-glycoprotein (P-gp), a membrane transporter involved in multidrug resistance in cancer. uclastresslab.org This interaction suggests that MSB could be used to chemosensitize cancer cells to other drugs. uclastresslab.org

Understanding these network-level effects requires sophisticated experimental and computational approaches. Techniques like network pharmacology can be used to predict potential protein targets and map the interactions of MSB within the broader human interactome. By elucidating its role in these complex networks, researchers can better predict its physiological effects, identify potential synergistic drug combinations, and uncover novel therapeutic strategies for complex diseases.

Q & A

Basic: What established analytical methods are used to quantify Menadione Sodium Bisulfite (MSB) in pharmaceutical formulations?

Answer:
MSB quantification in pharmaceutical preparations relies on chromatographic and spectrophotometric methods. For HPLC analysis, a validated RP-HPLC method employs a Lichrospher C18 column (25 cm × 4.6 mm, 5 μm) with a mobile phase of 0.015 mol·L⁻¹ NaH₂PO₄ buffer-methanol (70:30), flow rate 1.0 mL·min⁻¹, and detection at 230 nm. This method achieves linearity (0.08–2.40 μg, r = 0.9999) and high recovery (100.4%) for tablet uniformity testing . Spectrophotometric methods, such as violet color development at 540 nm via reaction with thiosemicarbazide in alkaline media, are also effective for bulk and injectable solutions (r = 0.9995) . Chemiluminescence techniques further enable sensitive detection in biological fluids and complex matrices .

Advanced: How can researchers optimize Solid Lipid Nanoparticles (SLNs) for enhanced dermal delivery of MSB in hyperpigmentation studies?

Answer:
Optimizing MSB-SLNs involves:

  • Surfactant Ratios : Balancing biosurfactants (e.g., rhamnolipid) with synthetic surfactants (e.g., Tween 80) improves stability and entrapment efficiency (EE%). A rhamnolipid:Tween ratio of 4:1 yielded EE% >95% and zeta potential -30 mV, enhancing skin affinity .
  • Production Parameters : Ultrasonication (3 min at 75°C) followed by ice bath cooling ensures uniform particle size (<200 nm) and polydispersity index (PDI <0.3) .
  • Characterization : ATR-FTIR confirms structural integrity, while UV spectrophotometry validates drug loading via calibration curves (absorbance vs. concentration) .

Basic: What synthetic pathways are employed to produce Menadione Sodium Bisulfite on a laboratory scale?

Answer:
MSB is synthesized via nucleophilic addition of sodium bisulfite (NaHSO₃) to menadione (2-methyl-1,4-naphthoquinone) under controlled pH and temperature. The reaction proceeds in aqueous media, yielding a water-soluble crystalline product (MP: 121–124°C). Purity is verified through sulfite-specific tests (e.g., iodine titration) .

Advanced: What methodological approaches assess the efficacy of MSB-loaded nanoparticles in inhibiting melanogenesis?

Answer:
Key assays include:

  • L-DOPA Auto-Oxidation Inhibition : MSB-SLNs demonstrate 95.14 ± 1.46% inhibition vs. free MSB (72.28 ± 0.83%), indicating superior antioxidant activity .
  • Melanin Content Assays : B16F10 melanoma cells treated with MSB-SLNs show dose-dependent melanin reduction, measured via spectrophotometry at 475 nm .
  • Tyrosinase Activity : Direct enzyme inhibition assays using mushroom tyrosinase confirm reduced catalytic activity .

Basic: How do regulatory standards for MSB ensure batch-to-batch consistency in research settings?

Answer:
Standards such as GB 7294-2017 specify purity (>97.8% MSB content), residual solvents, and heavy metal limits (Pb ≤0.002%, As ≤0.0005%) for research-grade MSB. HPLC validation parameters (linearity, precision, recovery) align with pharmacopeial guidelines to ensure reproducibility .

Advanced: What strategies resolve contradictions in MSB solubility data across experimental conditions?

Answer:
Discrepancies arise from solvent polarity, temperature, and matrix effects. For example:

  • Aqueous Solubility : MSB exhibits high solubility (55 mg/mL at 25°C) in water but lower in organic solvents .
  • SLN Encapsulation : Entrapment efficiency (EE%) inversely correlates with solubility; hydrophobic lipid matrices (e.g., beeswax) improve EE% despite lower aqueous solubility .
    Methodological consistency in solvent choice (e.g., ultra-pure water vs. buffered solutions) and temperature control is critical .

Basic: What are the primary pharmacological mechanisms of MSB as a vitamin K analogue in experimental models?

Answer:
MSB acts via:

  • Coagulation Pathway : Serving as a precursor for vitamin K-dependent γ-carboxylation of clotting factors (e.g., prothrombin) .
  • Tyrosinase Inhibition : Reduces melanin synthesis by chelating copper in the enzyme’s active site, validated in L-DOPA oxidation assays .

Advanced: How do in vitro cytotoxicity assays inform the safety profile of MSB formulations for dermal applications?

Answer:

  • MTT Assays : Fibroblast viability post-treatment with MSB-SLNs (IC₅₀ >100 μg/mL) confirms low cytotoxicity vs. free MSB .
  • Skin Irritation Tests : Reconstituted human epidermis models show no significant interleukin release, supporting biocompatibility .
  • Comparative Toxicity : Free MSB’s oxidative stress potential (e.g., H₂O₂ generation in hepatocytes) necessitates nanoparticle encapsulation for safer delivery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.